![molecular formula C9H15N3O2 B2857255 tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate CAS No. 66787-73-3](/img/structure/B2857255.png)
tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate
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Overview
Description
“tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate” is a chemical compound with the CAS Number: 66787-73-3 . It has a molecular weight of 197.24 and its IUPAC name is tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a yellow to brown solid with a molecular weight of 197.24 . It is typically stored at room temperature .Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
This compound is used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine. The process involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthesis method is convenient and efficient, leading to the formation of a mixture of regioisomers .
Production of 3-Substituted Imidazo[1,5-a]-pyrimidines
The compound is used in the condensation reaction with malondialdehyde or its derivatives in TFA, which is a convenient route toward 3-substituted imidazo[1,5-a]-pyrimidines . This method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions .
Regiocontrolled Synthesis of Substituted Imidazoles
Recent advances in the synthesis of imidazoles have highlighted the use of this compound. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The compound plays a crucial role in the bonds constructed during the formation of the imidazole .
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of anilines, which are widely used in the manufacture of dyes, drugs, plastics, and many other chemicals .
Production of Tetrasubstituted Pyrroles
tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the pharmaceutical industry and are used in the synthesis of a wide range of therapeutic agents .
Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
A synthetic route to this compound from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation, reduction, esterification, amino group protection, and condensation steps . This synthesis method is efficient and has an overall yield of 59.5% .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazopyrimidines, have been evaluated and used as nonbenzodiazepine gaba receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .
properties
IUPAC Name |
tert-butyl N-(3-methylimidazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKVFQUSUDBNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate |
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